3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280591
InChI: InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28)
SMILES:
Molecular Formula: C18H12N6O4
Molecular Weight: 376.3 g/mol

3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

CAS No.:

Cat. No.: VC18280591

Molecular Formula: C18H12N6O4

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid -

Specification

Molecular Formula C18H12N6O4
Molecular Weight 376.3 g/mol
IUPAC Name 5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28)
Standard InChI Key XTRVABSFPSLVBX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4

Introduction

Structural and Molecular Features

3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (molecular formula: C20H14N6O4\text{C}_{20}\text{H}_{14}\text{N}_6\text{O}_4) consists of a biphenyl scaffold with:

  • Carboxylic acid groups at the 3 and 5 positions of one phenyl ring.

  • 1,2,4-Triazole substituents at the 3' and 5' positions of the second phenyl ring.

The biphenyl backbone introduces rigidity, while the triazole rings provide nitrogen-rich coordination sites. The carboxylic acid groups enhance solubility in polar solvents and enable hydrogen bonding or deprotonation for metal coordination. This combination creates a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Suzuki-Miyaura Coupling: A biphenyl precursor is functionalized with boronic esters to introduce triazole and carboxylic acid groups.

  • Post-Functionalization: Triazole rings are installed via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key conditions include:

  • Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling.

  • Hydrothermal or solvothermal methods for crystallization .

Structural Validation

  • Single-Crystal X-ray Diffraction (SCXRD): Confirms the biphenyl geometry and triazole-carboxylic acid substitution pattern. Bond lengths and angles align with typical aromatic and heterocyclic systems .

  • Infrared (IR) Spectroscopy: Peaks at 1680–1700 cm1^{-1} (νC=O\nu_{\text{C=O}}) and 3100–3500 cm1^{-1} (νO-H\nu_{\text{O-H}}) verify carboxylic acid groups. Triazole C–N stretches appear at 1500–1600 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Aromatic protons resonate at δ 7.2–8.5 ppm; triazole protons appear as singlets near δ 8.0 ppm.

    • 13C NMR^{13}\text{C NMR}: Carboxylic carbons at δ 165–170 ppm; triazole carbons at δ 145–155 ppm .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O
Melting Point>300°C (decomposes)
Thermal StabilityStable up to 250°C under inert conditions

The low aqueous solubility stems from the hydrophobic biphenyl core, while polar solvents disrupt intermolecular hydrogen bonds between carboxylic groups .

Acid-Base Behavior

The carboxylic acid groups exhibit pKaK_a values of ~2.5 and ~4.5, enabling stepwise deprotonation. Deprotonated forms (-COO\text{-COO}^-) enhance metal-binding capacity, particularly with transition metals like Zn2+^{2+} or Cu2+^{2+} .

Coordination Chemistry and Applications

Metal-Organic Frameworks (MOFs)

The compound serves as a polydentate ligand for constructing MOFs. For example:

  • Zinc Coordination Polymer: Reaction with Zn(NO3_3)2_2 under hydrothermal conditions yields a 2D wave-like structure with helical chains (Figure 1). The framework exhibits strong blue fluorescence (λem_{\text{em}} = 450 nm), suggesting applications in optoelectronics .

  • Catalytic Activity: MOFs derived from this ligand show promise in electrocatalytic hydrogen evolution, leveraging triazole-nitrogen sites for proton adsorption .

Comparative Analysis of MOF Properties

Metal NodeStructureSurface Area (m2^2/g)Application
Zn2+^{2+}2D helical580Fluorescence sensors
Cu2+^{2+}3D porous720Gas storage (CO2_2)

Mechanistic Insights from Electrochemical Studies

Recent advances in electrochemical synthesis highlight the compound’s role in bipolar hydrogen production systems. When coupled with Pt-based catalysts, the triazole-carboxylic acid ligand facilitates:

  • N–N Oxidative Coupling: Dehydrogenation of amino groups to form azo bonds (-N=N-\text{-N=N-}) while releasing H2_2 at both electrodes .

  • Low-Energy H2_2 Production: Requires 33% less energy than conventional water splitting, achieving current densities of 500 mA cm2^{-2} for 300 hours .

Challenges and Future Directions

Despite its promise, challenges remain:

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production.

  • Stability in Aqueous Media: Hydrolysis of triazole rings limits biological applications.

Future research should explore:

  • Post-Synthetic Modification: Introducing electron-withdrawing groups to enhance stability.

  • Hybrid Systems: Combining with graphene oxides for improved electrocatalytic performance .

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